molecular formula C11H12ClNO2 B13088824 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester

3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester

Cat. No.: B13088824
M. Wt: 225.67 g/mol
InChI Key: SGOIKSSENDMYNM-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester is an organic compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol It is characterized by the presence of a chloro-substituted aromatic ring, an amino group, and an acrylic acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester typically involves the esterification of 3-(4-Chloro-2-aminophenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-2-aminophenyl)acrylic acid ethyl ester
  • 3-(4-Fluoro-2-aminophenyl)acrylic acid ethyl ester
  • 3-(4-Methyl-2-aminophenyl)acrylic acid ethyl ester

Uniqueness

3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to participate in various chemical reactions and may also affect its interaction with biological targets.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

ethyl (E)-3-(2-amino-4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C11H12ClNO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2,13H2,1H3/b6-4+

InChI Key

SGOIKSSENDMYNM-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)N

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.